2-Oxaspiro[5.5]undecan-9-one
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-oxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C10H16O2/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h1-8H2 |
InChI Key |
FQFGNYGTGWUIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)COC1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure Example (Robinson Annelation Route)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Substituted heterocyclic aldehyde + methyl vinyl ketone, base catalyst (e.g., potassium tert-butoxide), solvent (THF or methylene chloride) | Robinson annelation to form 3-heterospiro[5.5]undec-7-en-9-one intermediate |
| 2 | Hydrogenation in ethyl acetate, Pd/C catalyst, H2 gas, room temperature to mild heating | Saturation of the double bond to yield 3-heterospiro[5.5]undecan-9-one |
This approach yields the target compound with high selectivity and purity when optimized.
Industrial Production Considerations
- Scale-up: The Prins cyclization and Robinson annelation methods are scalable using continuous flow reactors, which improve reaction control, heat management, and yield.
- Reaction optimization: Parameters such as solvent choice, temperature, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products.
- Purification: Crystallization and chromatographic techniques are employed to isolate the pure spirocyclic ketone.
Chemical Reaction Analysis and Variations
| Reaction Type | Reagents/Conditions | Outcome and Notes |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Formation of oxidized derivatives (e.g., lactones or carboxylic acids) |
| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion to corresponding alcohols or reduced spirocycles |
| Substitution | Halogens, nucleophiles under varied conditions | Introduction of functional groups on the spiro ring, enabling further derivatization |
These reactions expand the utility of 2-Oxaspiro[5.5]undecan-9-one in synthetic chemistry.
Summary of Key Research Findings
- The Robinson annelation followed by hydrogenation is a reliable and well-documented route to synthesize spirocyclic ketones related to this compound with good yields and selectivity.
- The Prins cyclization offers a streamlined, one-step approach to build the spiro framework, suitable for both laboratory and industrial scales.
- Careful solvent choice, such as ethyl acetate during hydrogenation, prevents side reactions like ketalization, improving product purity.
- The compound’s unique spirocyclic structure imparts distinct stereochemistry, influencing its reactivity profile and making it a versatile intermediate in organic synthesis.
- Industrial production benefits from continuous flow reactors and reaction condition optimization to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Oxaspiro[5.5]undecan-9-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include inhibition of protein transporters or modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
3-Oxaspiro[5.5]undecan-9-one
- Structure : Differs by the oxygen atom position (3-oxa vs. 2-oxa).
- Synthesis : Prepared via Robinson annelation of 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone, followed by hydrogenation .
- Applications : Intermediate for spirocyclic amines and agrochemicals.
- Key Difference : The 3-oxa substitution alters ring strain and electronic properties, influencing reactivity in cycloaddition reactions .
1,5-Dioxaspiro[5.5]undecan-9-one (3,3-Dimethyl Derivative)
- Structure : Contains two oxygen atoms in the dioxane ring and dimethyl substituents at C3.
- Synthesis: Derived from Claisen-Schmidt condensation of 1,5-dioxaspiro[5.5]undecanone with benzaldehydes .
- Applications : Used as a dipolarophile in 1,3-cycloadditions to generate trispiro-oxindoles.
- Key Difference : Enhanced steric hindrance from dimethyl groups improves regioselectivity in reactions .
2-Oxaspiro[4.6]undecan-1-one
- Structure : Smaller spiro system (spiro[4.6] vs. spiro[5.5]).
- Natural Occurrence: Found in Artemeriopolides A–D, cadinane sesquiterpenoid dimers with antihepatoma activity .
- Key Difference : Reduced ring size increases conformational flexibility, impacting binding affinity in biological systems .
3-Azaspiro[5.5]undecan-9-one
- Structure : Replaces oxygen with nitrogen (azaspiro system).
- Synthesis: Hydrogenation of enone precursors under controlled conditions to avoid catalyst poisoning by sulfur analogs .
- Applications : Precursor for pharmaceuticals targeting neurological disorders.
- Key Difference : Nitrogen incorporation enhances basicity and solubility in polar solvents .
Comparative Analysis of Physical and Chemical Properties
Reactivity and Functionalization
- This compound : Reacts with azomethine ylides in deep eutectic solvents (e.g., ChCl/urea) to form trispiropyrrolidines with high diastereoselectivity .
- 3-Oxaspiro[5.5]undecan-9-one : Undergo Michael additions more readily due to lower ring strain, enabling access to spirocyclic amines .
- 1,5-Dioxaspiro[5.5]undecan-9-one : The dioxane ring stabilizes transition states in cycloadditions, favoring regioselective product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
